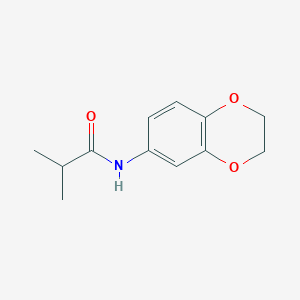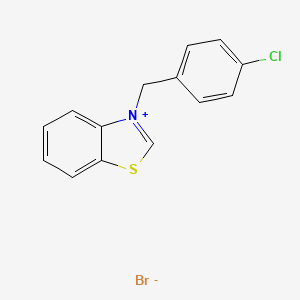![molecular formula C17H16N2O3S B5230148 methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5230148.png)
methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate, also known as MBTH, is a chemical compound with various applications in scientific research. MBTH is a synthetic compound that is commonly used in biochemical and physiological studies due to its unique properties.
Mecanismo De Acción
Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate reacts with antioxidants such as ascorbic acid, tocopherol, and glutathione to form a blue-colored product. The reaction involves the reduction of methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate to its corresponding thiol form, followed by the oxidation of the thiol to form a stable blue-colored product. The intensity of the blue color is proportional to the amount of antioxidants present in the sample.
Biochemical and Physiological Effects:
methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to have significant effects on the biochemical and physiological processes of living organisms. methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has been shown to protect against oxidative stress-induced cell damage in various cell types, including neuronal cells and liver cells. methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has also been shown to have anti-inflammatory effects, as it inhibits the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has several advantages for use in lab experiments. It is a highly sensitive and specific method for detecting and quantifying antioxidants and ROS. methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is also relatively inexpensive and easy to use, making it a popular choice for many researchers. However, methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate has some limitations, including its inability to distinguish between different types of antioxidants and its interference with some other compounds, such as uric acid.
Direcciones Futuras
For methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate include the development of new methods for detecting and quantifying antioxidants and ROS, the use of methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate in the development of new drugs for the treatment of oxidative stress-related diseases, and the development of new biomarkers for the diagnosis and monitoring of various diseases.
Métodos De Síntesis
Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is synthesized by the reaction of 3-methylbenzoyl isothiocyanate with methyl 4-aminobenzoate in the presence of a base. The resulting compound is purified through crystallization to obtain pure methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate.
Aplicaciones Científicas De Investigación
Methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is widely used in scientific research due to its ability to detect and quantify antioxidants and reactive oxygen species (ROS). methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is commonly used in studies related to oxidative stress, as it reacts with antioxidants to produce a blue-colored product that can be measured spectrophotometrically. methyl 4-({[(3-methylbenzoyl)amino]carbonothioyl}amino)benzoate is also used to measure the total antioxidant capacity of various biological samples, including blood, urine, and tissue samples.
Propiedades
IUPAC Name |
methyl 4-[(3-methylbenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-11-4-3-5-13(10-11)15(20)19-17(23)18-14-8-6-12(7-9-14)16(21)22-2/h3-10H,1-2H3,(H2,18,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VANSJTZMXGIZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-({[(3-methylphenyl)carbonyl]carbamothioyl}amino)benzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-(3-pyridinylmethyl)ethanediamide](/img/structure/B5230067.png)

![2,7-diamino-2'-oxo-1',2'-dihydrospiro[chromene-4,3'-indole]-3-carbonitrile](/img/structure/B5230085.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-3-pyridinylbenzamide](/img/structure/B5230091.png)
![3-bromo-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5230092.png)
![N-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5230107.png)


![2-chloro-N-[5-(5,6-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-5-nitrobenzamide](/img/structure/B5230118.png)
![N-benzyl-2-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5230126.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5230129.png)


![4-chloro-2-fluoro-N-[2-(methylthio)phenyl]benzamide](/img/structure/B5230158.png)